molecular formula C26H29NO B133285 (E/Z)-Tamoxifen CAS No. 7728-73-6

(E/Z)-Tamoxifen

Cat. No.: B133285
CAS No.: 7728-73-6
M. Wt: 371.5 g/mol
InChI Key: NKANXQFJJICGDU-UHFFFAOYSA-N
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Description

(E/Z)-Tamoxifen is a non-steroidal selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of estrogen receptor-positive breast cancer. The compound exists in two geometric isomers, (E)-Tamoxifen and (Z)-Tamoxifen, each exhibiting distinct biological activities. (Z)-Tamoxifen acts as an estrogen receptor antagonist, effectively inhibiting the proliferative action of estrogens in breast tissue, while (E)-Tamoxifen functions as an estrogen agonist .

Mechanism of Action

Tamoxifen, also known as 2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine, is a selective estrogen receptor modulator (SERM) that has revolutionized the treatment and prevention of breast cancer .

Target of Action

Tamoxifen’s primary target is the estrogen receptor (ER) . More than 60% of breast cancers are estrogen-receptor (ER) positive . Tamoxifen competes with 17β-estradiol (E2) at the receptor site, blocking the promotional role of E2 in breast cancer .

Mode of Action

Tamoxifen works by competitively binding to the estrogen receptors (ERα and/or β), which then undergo a conformational change . This binding prevents estrogen from attaching to the receptors, thereby inhibiting the growth of the tumor by preventing the cancer cells from getting the hormones they need to grow .

Biochemical Pathways

Tamoxifen’s action affects multiple biochemical pathways. It leads to a decrease in tumor growth factor α and insulin-like growth factor 1, and an increase in sex hormone binding globulin . Tamoxifen can activate ERα36, which in turn activates MAPK, AKT, and other signaling pathways, leading to tamoxifen resistance .

Pharmacokinetics

Tamoxifen’s pharmacokinetics is influenced by cytochrome P450 genetic polymorphisms. Polymorphisms in the CYP2D6 gene, and to a lesser degree in the CYP3A4 gene, influence tamoxifen metabolism resulting in variation in tamoxifen metabolites, of which 4-hydroxy-N-desmethyltamoxifen (endoxifen) has the highest affinity for the estrogen receptor .

Result of Action

The result of tamoxifen’s action is the slowing or stopping of the growth of the tumor by preventing the cancer cells from getting the hormones they need to grow .

Action Environment

The action of tamoxifen can be influenced by environmental factors. For instance, tamoxifen has shown to slightly increase the risk of atypical endometrial lesions, which can be diagnosed with hysteroscopy . Furthermore, the advent of well-tolerated third-generation aromatase inhibitors and selective oestrogen receptor degraders (SERDs) has resulted in a decline in the use of tamoxifen in most settings .

Biochemical Analysis

Biochemical Properties

The role of 2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine in biochemical reactions is complex and multifaceted. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity . The nature of these interactions is diverse, ranging from direct binding to indirect modulation of activity.

Cellular Effects

2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Dosage Effects in Animal Models

The effects of 2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine within cells and tissues involve various transporters and binding proteins. It can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of 2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine and its effects on activity or function can be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E/Z)-Tamoxifen typically involves the McMurry coupling reaction, which is a key step in the preparation of these analogs. The reaction conditions often include the use of titanium chloride and zinc as reducing agents . Another method involves the stereo-defined synthesis from (E)-1-bromo-2-iodoalkenes, where the vinylic iodine is transformed into a phenyl group using CuTC and PhSnBu3 reagents, followed by a Suzuki reaction to afford the tetrasubstituted olefin .

Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity. The process involves the direct carbolithiation of diphenylacetylenes and their cross-coupling with alkenyllithium reagents, employing highly active palladium nanoparticle-based catalysts. This method ensures high (Z/E) selectivity and excellent atom economy .

Chemical Reactions Analysis

Types of Reactions: (E/Z)-Tamoxifen undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include hydroxylated derivatives and various substituted analogs, which are evaluated for their biological activities .

Scientific Research Applications

(E/Z)-Tamoxifen has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of (E/Z)-Tamoxifen: this compound is unique due to its dual isomeric forms, each with distinct biological activities. The (Z)-isomer’s ability to act as an estrogen receptor antagonist makes it particularly effective in breast cancer treatment, while the (E)-isomer’s estrogenic activity provides a contrasting mechanism .

Properties

IUPAC Name

2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKANXQFJJICGDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60860081
Record name 2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}-N,N-dimethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7728-73-6
Record name (E,Z)-Tamoxifen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7728-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Traditional batch synthesis of (E/Z)-Tamoxifen involving organometallic reagents often requires strict reaction conditions, long reaction times, and can be difficult to scale up. The continuous flow method described in the paper [] utilizes a chemically resistant peristaltic pumping system, allowing for precise control and continuous delivery of highly reactive organometallic reagents like n-butyllithium and Grignard reagents. This approach offers several advantages:

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